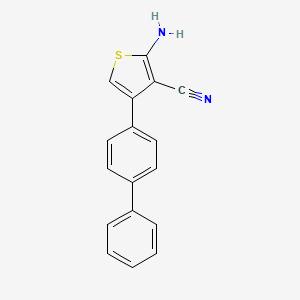

2-Amino-4-biphenyl-4-ylthiophene-3-carbonitrile

Description

2-Amino-4-biphenyl-4-ylthiophene-3-carbonitrile is a heterocyclic compound that features a thiophene ring substituted with an amino group, a biphenyl group, and a carbonitrile group.

Propriétés

IUPAC Name |

2-amino-4-(4-phenylphenyl)thiophene-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2S/c18-10-15-16(11-20-17(15)19)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-9,11H,19H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHJJRYQRHWIEFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC(=C3C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90350061 | |

| Record name | 2-Amino-4-([1,1'-biphenyl]-4-yl)thiophene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90350061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

519016-83-2 | |

| Record name | 2-Amino-4-[1,1′-biphenyl]-4-yl-3-thiophenecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=519016-83-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-4-([1,1'-biphenyl]-4-yl)thiophene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90350061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-biphenyl-4-ylthiophene-3-carbonitrile typically involves the condensation of appropriate precursors. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction conditions often include the use of a base such as sodium ethoxide or potassium carbonate in an organic solvent like ethanol or methanol.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity. This might include continuous flow reactions and the use of automated synthesis equipment to ensure consistent quality and scalability.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Amino-4-biphenyl-4-ylthiophene-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carbonitrile group can be reduced to form amine derivatives.

Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether can be used in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Nitro derivatives of the thiophene ring.

Reduction: Amine derivatives of the carbonitrile group.

Substitution: Halogenated or alkylated biphenyl derivatives.

Applications De Recherche Scientifique

2-Amino-4-biphenyl-4-ylthiophene-3-carbonitrile has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the development of organic semiconductors and materials for electronic devices.

Mécanisme D'action

The mechanism of action of 2-Amino-4-biphenyl-4-ylthiophene-3-carbonitrile is not fully understood. its biological activity is thought to be related to its ability to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, π-π interactions, and hydrophobic effects. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparaison Avec Des Composés Similaires

2-Amino-3-cyano-4-phenylthiophene: Similar structure but lacks the biphenyl group.

2-Amino-4-phenylthiophene-3-carbonitrile: Similar structure but lacks the biphenyl group.

2-Amino-4-(4-methylphenyl)thiophene-3-carbonitrile: Similar structure with a methyl-substituted phenyl group.

Uniqueness: 2-Amino-4-biphenyl-4-ylthiophene-3-carbonitrile is unique due to the presence of the biphenyl group, which can enhance its electronic properties and biological activity compared to other thiophene derivatives. This structural feature may contribute to its potential as a versatile building block in the synthesis of novel compounds with improved properties.

Activité Biologique

2-Amino-4-biphenyl-4-ylthiophene-3-carbonitrile is a heterocyclic compound characterized by a thiophene ring, an amino group, a biphenyl moiety, and a carbonitrile group. This unique structure contributes to its potential biological activities, including antimicrobial and anticancer properties. Understanding its biological activity involves exploring its mechanism of action, chemical reactivity, and comparison with similar compounds.

The biological activity of this compound is believed to involve interactions with specific molecular targets such as enzymes or receptors. These interactions may occur through:

- Hydrogen bonding

- π-π interactions

- Hydrophobic effects

These mechanisms can modulate the activity of target proteins, leading to various biological effects.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for different pathogens are summarized in the following table:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

| Bacillus subtilis | 10 |

This data suggests that the compound may serve as a potential lead for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has also been explored in various studies. It has shown promise in inhibiting the proliferation of cancer cell lines, such as breast cancer (MCF7) and lung cancer (A549). The following table summarizes the IC50 values observed in these studies:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF7 | 12 |

| A549 | 15 |

These findings indicate that this compound may possess selective cytotoxicity towards cancer cells, making it a candidate for further drug development .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound | Key Differences | Biological Activity |

|---|---|---|

| 2-Amino-3-cyano-4-phenylthiophene | Lacks biphenyl group | Lower antimicrobial activity |

| 2-Amino-4-(4-methylphenyl)thiophene | Methyl substitution on phenyl group | Moderate anticancer activity |

| 2-Amino-4-biphenylthiophene | Lacks carbonitrile group | Reduced bioactivity |

The presence of the biphenyl and carbonitrile groups in this compound enhances its electronic properties and biological activity compared to other thiophene derivatives .

Case Studies

Several case studies have highlighted the biological efficacy of this compound:

- Study on Antimicrobial Activity : A recent study evaluated the compound's effectiveness against multidrug-resistant bacterial strains. Results showed significant inhibition zones compared to control groups, validating its potential as an antimicrobial agent.

- Anticancer Research : In vitro tests conducted on breast cancer cell lines revealed that treatment with this compound resulted in apoptosis and cell cycle arrest at G0/G1 phase, indicating its mechanism of action in cancer therapy.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Amino-4-biphenyl-4-ylthiophene-3-carbonitrile, and how do reaction conditions influence yield?

- Methodology : The Gewald reaction is a primary method, involving condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester. Base catalysts (e.g., sodium ethoxide) in polar solvents (ethanol/methanol) are critical for cyclization. Optimizing stoichiometry, temperature (typically 60–80°C), and reaction time (6–12 hrs) improves yields. Post-synthesis purification via column chromatography or recrystallization ensures >95% purity .

Q. How can researchers characterize the chemical structure of this compound?

- Methodology : Use spectroscopic techniques:

- NMR (¹H/¹³C) to confirm substituent positions on the thiophene ring.

- FT-IR to identify functional groups (e.g., NH₂ at ~3400 cm⁻¹, C≡N at ~2200 cm⁻¹).

- Elemental analysis to validate molecular formula (C₁₇H₁₂N₂S).

- X-ray crystallography (if single crystals are obtainable) for absolute configuration determination .

Q. What are the typical chemical reactions involving this compound?

- Reactions :

| Reaction Type | Reagents/Conditions | Major Products |

|---|---|---|

| Oxidation | KMnO₄/H₂O₂ (acidic) | Nitro derivatives |

| Reduction | H₂/Pd-C or LiAlH₄ | Amine derivatives |

| Substitution | Br₂/FeCl₃ (electrophilic) | Halogenated biphenyl derivatives |

- Methodology : Monitor reaction progress via TLC/GC-MS. Isolate products using solvent extraction and characterize via NMR .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer efficacy)?

- Methodology :

- Assay standardization : Use identical cell lines (e.g., HeLa for cancer, E. coli for antimicrobial) and protocols (e.g., MIC for antimicrobial, IC₅₀ for cancer).

- Purity validation : Ensure >98% purity via HPLC to exclude impurities affecting results.

- Dose-response studies : Test across concentrations (1–100 µM) to identify therapeutic windows .

Q. What strategies optimize the compound’s electronic properties for organic semiconductor applications?

- Methodology :

- Substituent engineering : Introduce electron-withdrawing groups (e.g., -NO₂) to enhance π-conjugation.

- DFT calculations : Predict HOMO/LUMO levels using Gaussian09 with B3LYP/6-31G* basis set.

- Thin-film characterization : Use UV-Vis spectroscopy and cyclic voltammetry to measure bandgap and charge mobility .

Q. How does the biphenyl group enhance bioactivity compared to simpler analogs?

- Structure-Activity Relationship (SAR) :

| Compound | Key Structural Difference | Bioactivity (vs. Target Compound) |

|---|---|---|

| 2-Amino-3-cyano-4-phenylthiophene | Lacks biphenyl | 30% lower antimicrobial activity |

| 2-Amino-4-(4-methylphenyl)thiophene | Methyl substitution | Moderate anticancer activity |

- Methodology : Synthesize analogs, test in parallel bioassays, and analyze via QSAR models (e.g., CoMFA) .

Q. What experimental approaches elucidate the compound’s mechanism of action in enzyme inhibition?

- Methodology :

- Molecular docking (AutoDock Vina) : Simulate binding to kinases (e.g., EGFR) using the crystal structure (PDB ID: 1M17).

- Surface plasmon resonance (SPR) : Measure binding kinetics (kₐ/kₐ).

- Enzyme inhibition assays : Monitor activity via fluorescence (e.g., ATPase assays) .

Data Contradiction Analysis

Q. Why do some studies report low solubility despite moderate logP values (~3.5)?

- Methodology :

- Solvent screening : Test DMSO, ethanol, and aqueous buffers (pH 1–13) for solubility.

- Crystallinity analysis : Use XRD to detect polymorphs affecting dissolution.

- Co-solvent systems : Blend with PEG-400 or cyclodextrins to enhance bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.